

C646 as a Chemical Probe for p300: An In-depth Technical Guide

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Compound of Interest

Compound Name: C646

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This technical guide provides a comprehensive overview of **C646**, a widely used small molecule inhibitor of the histone acetyltransferase p300. This document details its mechanism of action, biochemical and cellular activities, and selectivity profile. It also provides detailed experimental protocols for key assays and discusses the critical considerations for its use as a chemical probe in research and drug development.

Introduction to p300 and the Role of C646

The E1A-binding protein p300 (also known as EP300 or KAT3B) is a crucial transcriptional co-activator and histone acetyltransferase (HAT). p300 plays a pivotal role in a myriad of cellular processes, including gene regulation, cell cycle control, differentiation, and apoptosis, by acetylating histone and non-histone proteins.[1] Its dysregulation is implicated in various diseases, most notably cancer.

C646 is a cell-permeable, reversible, and competitive inhibitor of the p300 histone acetyltransferase.[2] It was identified through a structure-based in silico screening approach and has since become a valuable tool for elucidating the biological functions of p300. **C646** competes with the acetyl-CoA substrate for the Lys-CoA binding pocket of p300.[2]

Biochemical and Cellular Activity of C646

Potency and Efficacy

C646 is a potent inhibitor of p300 with a reported inhibitory constant (K_i) of 400 nM in cell-free assays.[3][4] In cellular contexts, **C646** has been shown to effectively reduce histone acetylation and inhibit cell growth in various cancer cell lines.

Table 1: In Vitro and Cellular Potency of **C646** against p300/CBP

Assay Type	Target	Parameter	Value	Reference
Cell-free HAT assay	p300	K_i	400 nM	[3][4]
In vitro HAT assay	p300	% Inhibition (at 10 μ M)	86%	[4]
Pancreatic Cancer Cells (PSN1, MIAPaCa2)	Histone H3 Acetylation	Effective Concentration	20-30 μ M	[5]
Gastric Cancer Cell Lines (SGC-7901, MKN45, MGC-803, BGC-823, KATO III)	Cell Viability	IC50	Not specified	
Lymphoma Cells (SU-DHL-10)	Cell Proliferation	IC50	12.15 μ M	

Selectivity Profile

C646 exhibits selectivity for p300 and its close homolog CREB-binding protein (CBP) over other histone acetyltransferases. However, at higher concentrations, off-target effects have been observed.

Table 2: Selectivity of **C646** Against Other Acetyltransferases and Off-Target Enzymes

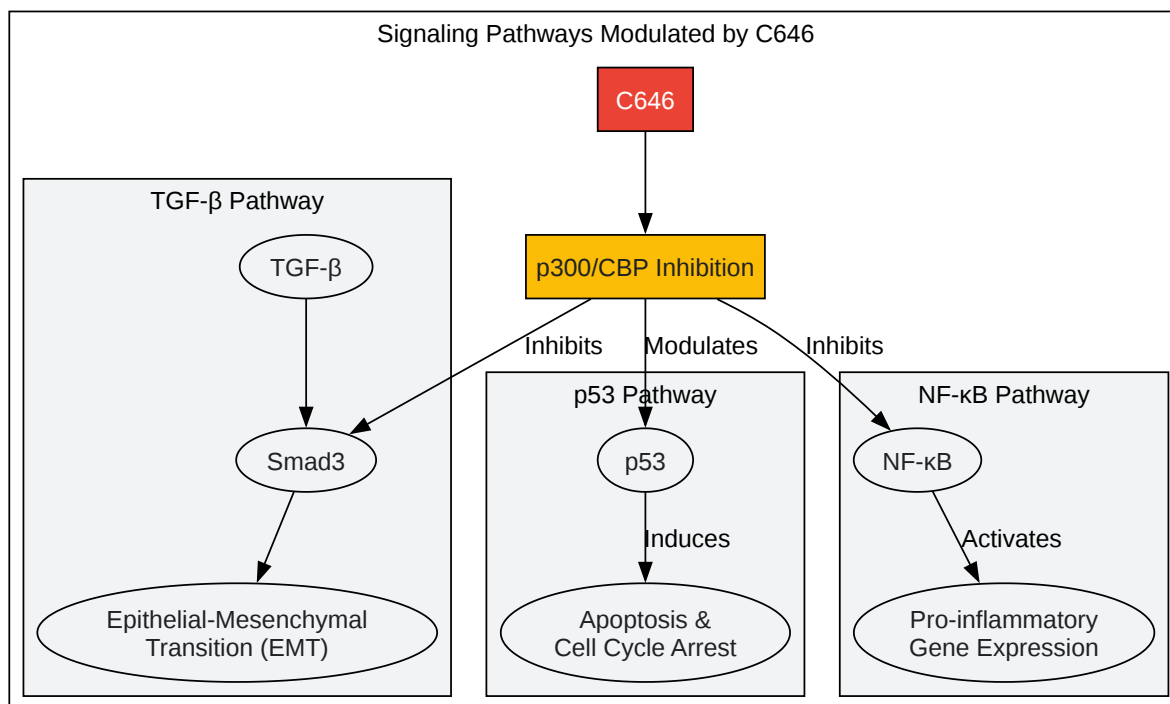
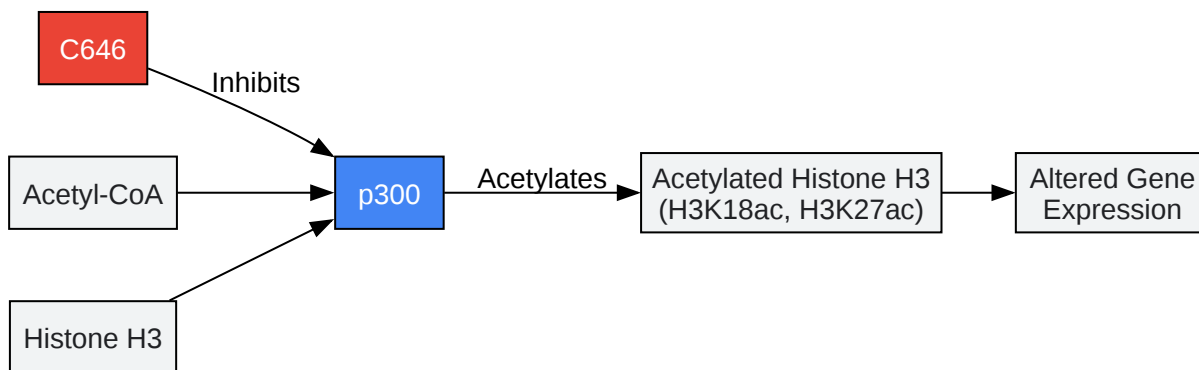
Enzyme Family	Enzyme	Activity	Concentration	Reference
Histone Acetyltransferases (HATs)	PCAF	<10% inhibition	Not specified	[2]
	GCN5	<10% inhibition	Not specified	
	MOZ	Not specified	Not specified	
Histone Deacetylases (HDACs)	HDAC1	No inhibition	$\geq 7 \mu\text{M}$	[6]
	HDAC2	Inhibition	$\geq 7 \mu\text{M}$	
	HDAC3	Inhibition	$\geq 7 \mu\text{M}$	
	HDAC6	Inhibition	$\geq 7 \mu\text{M}$	
	HDAC8	Inhibition	$\geq 7 \mu\text{M}$	

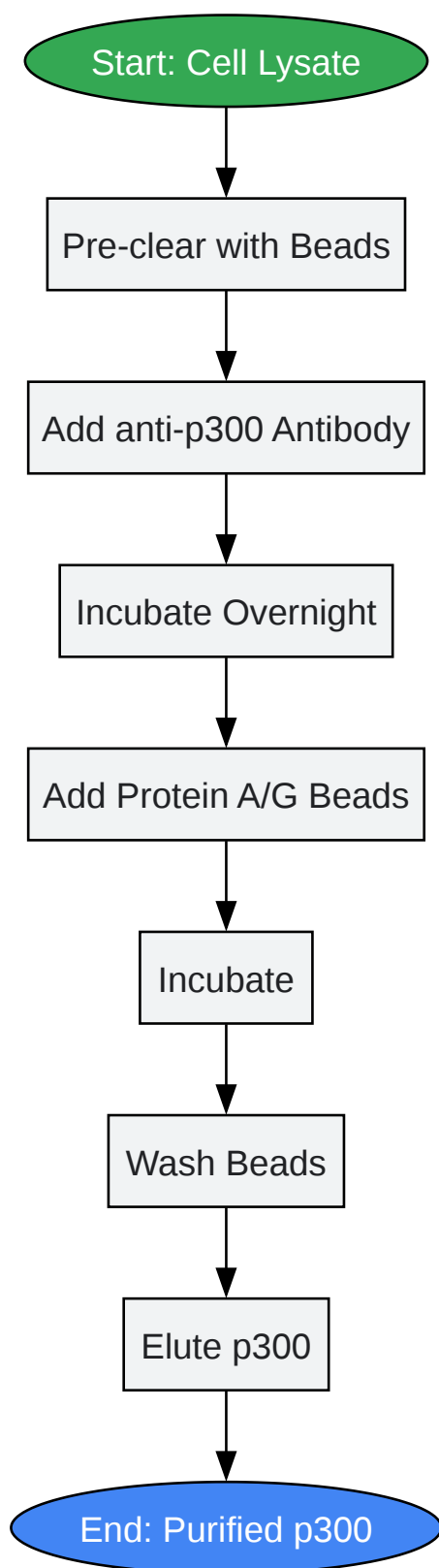
Mechanism of Action and Signaling Pathways

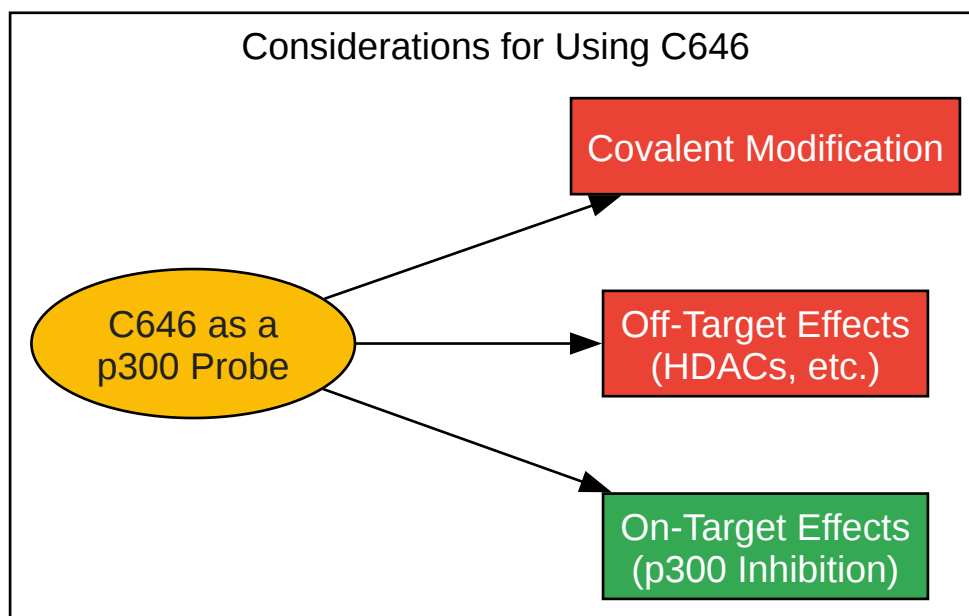
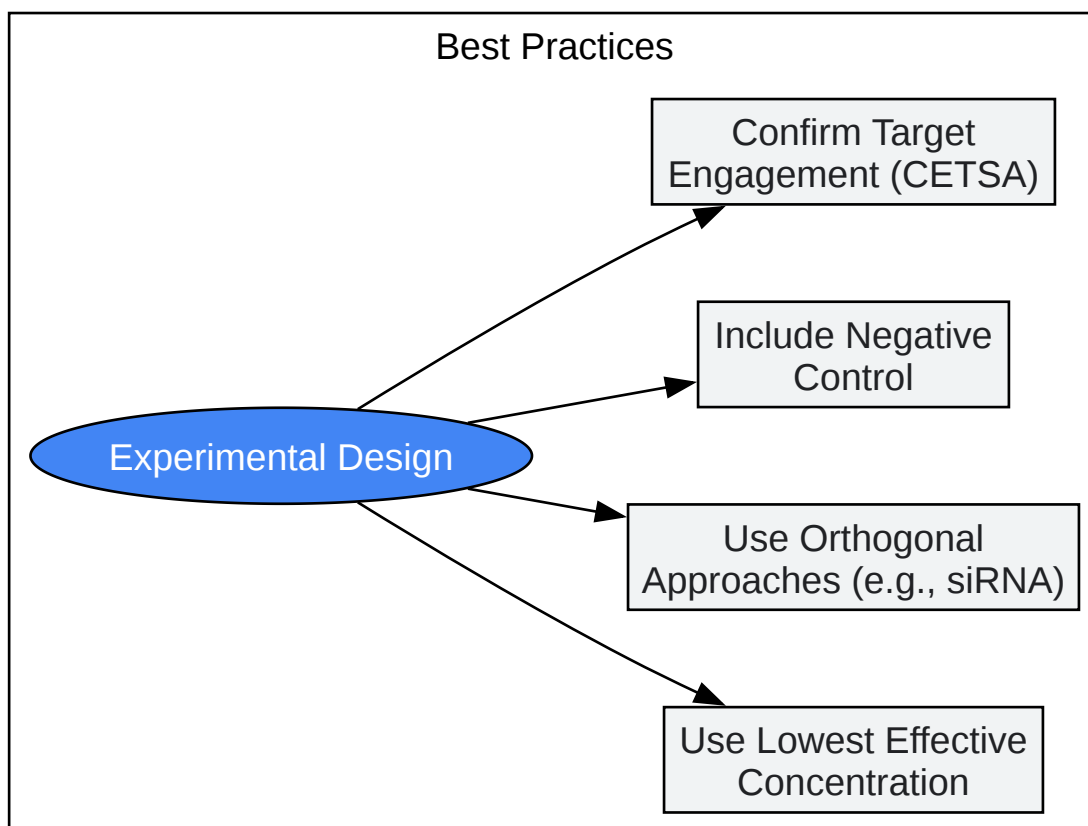
C646 exerts its biological effects by inhibiting the acetyltransferase activity of p300, thereby modulating the acetylation status of histones and other proteins. This leads to alterations in gene expression and affects various signaling pathways crucial for cell fate.

Inhibition of Histone Acetylation

By blocking p300/CBP, **C646** reduces the acetylation of histone H3 at lysines 18 and 27 (H3K18ac and H3K27ac), which are key marks for active enhancers and promoters.







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